Mercaptopurine disulfide
Overview
Description
Mercaptopurine disulfide is a compound with the molecular formula C10H6N8S2 . It is a derivative of the traditional anticancer drug 6-mercaptopurine (6-MP), which has been dimerized to form a disulfide bond-containing drug dimer .
Synthesis Analysis
The synthesis of Mercaptopurine disulfide involves the dimerization of 6-MP to form a disulfide bond-containing drug dimer . This process is achieved via the oxidization of iodine . Another study also mentioned the synthesis of asymmetrical disulfides as an essential alteration in progressive investigation in pharmaceutical chemistry .Molecular Structure Analysis
The molecular structure of Mercaptopurine disulfide includes a disulfide bond and two purine rings . The IUPAC name of the compound is 6-(7H-purin-6-yldisulfanyl)-7H-purine . The InChI and Canonical SMILES strings provide more detailed information about its molecular structure .Chemical Reactions Analysis
Mercaptopurine disulfide, as a derivative of 6-MP, is expected to undergo similar chemical reactions. 6-MP itself is known to compete with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is converted to thioinosinic acid (TIMP) .Physical And Chemical Properties Analysis
Mercaptopurine disulfide has a molecular weight of 302.3 g/mol . Other computed properties include an XLogP3-AA of 1.1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 8, and a rotatable bond count of 3 .Scientific Research Applications
Electrochemical Properties and Oxidation Mechanisms
Mercaptopurine disulfide undergoes electrochemical oxidation, exhibiting specific behaviors at different pH levels. Studies like the one by Goyal, Rastogi, and Sangal (2001) focus on its electrochemical oxidation in aqueous solutions, revealing how it forms from the oxidation of 6-mercaptopurine riboside and its subsequent instability and decay in aqueous solutions. This research provides insights into the electrochemical characteristics of mercaptopurine disulfide and its potential applications in electrochemistry and pharmaceutical analysis (Goyal, Rastogi, & Sangal, 2001).Anticancer Activity
The anticancer properties of mercaptopurine disulfide derivatives have been a significant area of research. Saour, Hussein, and Jassim (2015) synthesized and evaluated a series of mercaptopurine derivatives, including disulfide, Schiff base, Oxadiazole, and amide products, against different cancer lines. This research highlights the potential of mercaptopurine disulfide in developing new anticancer agents (Saour, Hussein, & Jassim, 2015).Tautomerism and Protonation Patterns
Research by Pazderski et al. (2007) used NMR spectroscopy to study tautomerism and protonation patterns in bis(6-purinyl) disulfide and ionic forms of 6-mercaptopurine. Their findings contribute to understanding the chemical behavior of mercaptopurine disulfide in various solvents, which is crucial for its applications in drug design and pharmaceutical analysis (Pazderski, Toušek, Sitkowski, Kozerski, & Szłyk, 2007).Electrochemical Stability and Drug Delivery Applications
Studies like those by Sharma, Sambra, Verma, and Verma (1997) and Luján-Upton and Okamoto (1996) explore the electrochemical stability of mercaptopurine disulfide and its derivatives, with implications in developing drug delivery systems. These studies contribute to the understanding of mercaptopurine disulfide's role in controlled drug release and its potential in transdermal drug delivery (Sharma, Sambra, Verma, & Verma, 1997); (Luján-Upton & Okamoto, 1996).Glutathione Depletion and Cytotoxicity Modulation
The interaction of mercaptopurine disulfide derivatives with glutathione and their effects on cellular toxicity have been studied by Kirk Dl (1987) and Kirkpatrick (1987). These studies provide insights into how these compounds can modulate glutathione levels in cells, impacting their antineoplastic activity and suggesting potential therapeutic applications (Kirk Dl, 1987); (Kirkpatrick, 1987).Self-Assembled Monolayers and Physiological Stability
Kolodziej, Fernández-Trillo, and Rodríguez (2017) investigated the stability of thiols and disulfides, including mercaptopurine disulfide, as self-assembled monolayers on gold electrodes in physiological conditions. This research has implications in developing stable and biocompatible surfaces for biomedical applications (Kolodziej, Fernández-Trillo, & Rodríguez, 2017).Drug Delivery and Targeting
Zhao et al. (2014) developed a redox-responsive delivery system based on mesoporous silica nanoparticles, utilizing mercaptopurine conjugated by disulfide bonds. This study highlights the potential of mercaptopurine disulfide in targeted drug delivery, especially for treatments requiring controlled release and specific targeting (Zhao, Geng, Wang, Gao, Huang, Wang, Zhang, & Wang, 2014).
Future Directions
Research is ongoing to improve the therapeutic efficacy and safety of 6-MP and its derivatives. One study discussed the development of a drug/carrier dual redox-responsive system based on 6-MP dimer-loaded cysteine polymer nanoparticles for enhanced lymphoma therapy . This approach could provide new options for improving the applications of traditional drugs and developing drug delivery systems with enhanced drug effects and high safety .
properties
IUPAC Name |
6-(7H-purin-6-yldisulfanyl)-7H-purine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N8S2/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNKLXSTZWVSJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SSC3=NC=NC4=C3NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N8S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198084 | |
Record name | Mercaptopurine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mercaptopurine disulfide | |
CAS RN |
49808-20-0 | |
Record name | Mercaptopurine disulfide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049808200 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(6-purinyl) disulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166569 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Purine,6'-dithiobis- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77640 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Mercaptopurine disulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70198084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6,6'-disulfanediylbis(9H-purine) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MERCAPTOPURINE DISULFIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Z5Q8TY5GI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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